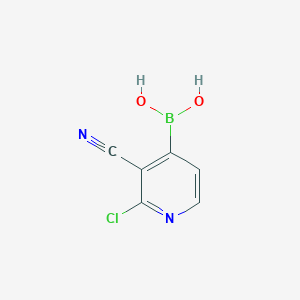
3-(1-Naphthyl)piperidine hydrochloride
Descripción general
Descripción
It is characterized by its molecular formula C15H18ClN and a molecular weight of 247.76 g/mol
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Naphthyl)piperidine hydrochloride typically involves the reaction of 1-naphthylamine with piperidine under specific conditions. The process may include steps such as:
Cyclization: Formation of the piperidine ring.
Hydrochloride Formation: Conversion to the hydrochloride salt for increased stability and solubility.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as hydrogenation, cyclization, and amination are commonly employed .
Análisis De Reacciones Químicas
Types of Reactions: 3-(1-Naphthyl)piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form naphthyl derivatives.
Reduction: Reduction of the naphthyl group under specific conditions.
Substitution: Nucleophilic substitution reactions involving the piperidine ring.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products: The major products formed from these reactions include various substituted naphthyl and piperidine derivatives, which can be further utilized in medicinal chemistry .
Aplicaciones Científicas De Investigación
3-(1-Naphthyl)piperidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, including its role as a precursor in drug development.
Industry: Utilized in the production of various chemical intermediates and specialty chemicals .
Mecanismo De Acción
The mechanism of action of 3-(1-Naphthyl)piperidine hydrochloride involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
Piperidine: A basic heterocyclic compound with a six-membered ring containing one nitrogen atom.
Naphthylamine: An aromatic amine derived from naphthalene.
Comparison: 3-(1-Naphthyl)piperidine hydrochloride is unique due to its combined structural features of both naphthyl and piperidine moieties, which confer distinct chemical and biological properties. Unlike simple piperidine or naphthylamine, this compound exhibits enhanced stability and solubility due to the hydrochloride salt form .
Propiedades
IUPAC Name |
3-naphthalen-1-ylpiperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N.ClH/c1-2-8-14-12(5-1)6-3-9-15(14)13-7-4-10-16-11-13;/h1-3,5-6,8-9,13,16H,4,7,10-11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRNAYCMSSALJPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=CC=CC3=CC=CC=C32.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Bromo-2-methylimidazo[1,2-a]pyrimidine](/img/structure/B1388165.png)

![N-[3-(5-amino-4-cyano-1-phenylpyrazol-3-yl)propyl]acetamide](/img/structure/B1388169.png)


![methyl 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B1388180.png)
![tert-butyl N-(2-{[2-(4-methylphenyl)-1-iodopropan-2-yl]oxy}ethyl)carbamate](/img/structure/B1388181.png)






